4-(2-Methylpiperidin-1-yl)aniline
CAS No.: 78335-25-8
Cat. No.: VC2188849
Molecular Formula: C12H18N2
Molecular Weight: 190.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78335-25-8 |
|---|---|
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | 4-(2-methylpiperidin-1-yl)aniline |
| Standard InChI | InChI=1S/C12H18N2/c1-10-4-2-3-9-14(10)12-7-5-11(13)6-8-12/h5-8,10H,2-4,9,13H2,1H3 |
| Standard InChI Key | SBFZFFUJVDOEGX-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1C2=CC=C(C=C2)N |
| Canonical SMILES | CC1CCCCN1C2=CC=C(C=C2)N |
Introduction
4-(2-Methylpiperidin-1-yl)aniline is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are significant in organic chemistry and the pharmaceutical industry due to their diverse biological activities and presence in various drugs. This compound is closely related to other derivatives like 3-Methyl-4-(2-methylpiperidin-1-yl)aniline, which has been studied for its potential applications in drug development.
Synthesis
The synthesis of compounds similar to 4-(2-Methylpiperidin-1-yl)aniline typically involves reduction and nucleophilic substitution reactions. For instance, 3-Methyl-4-(2-methylpiperidin-1-yl)aniline can be synthesized from 3-methyl-4-nitroaniline and 2-methylpiperidine through these reactions. The synthesis conditions are often optimized for high yield and purity, utilizing controlled environments to minimize side reactions.
3-Methyl-4-(2-Methylpiperidin-1-yl)aniline
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Chemical Formula: C12H18N2
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Applications: Potential in drug development due to its ability to modulate neurotransmitter systems.
2-Methyl-4-(2-Methylpiperidin-1-yl)aniline
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CAS Number: 1155017-00-7
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Applications: Versatile small molecule scaffold, potentially useful in drug discovery .
3-Fluoro-4-(2-Methylpiperidin-1-yl)aniline
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CAS Number: 952906-53-5
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Molecular Formula: C12H17FN2
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Applications: Not specifically detailed, but piperidine derivatives are generally of interest in medicinal chemistry .
Data Table: Comparison of Related Compounds
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